2-Amino-4-hydroxy-3-nitropyridine

Descripción general

Descripción

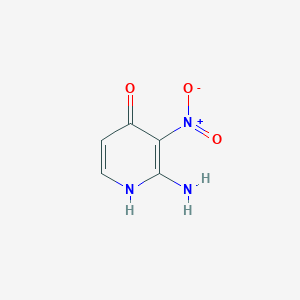

2-Amino-4-hydroxy-3-nitropyridine is a heterocyclic organic compound with the molecular formula C5H5N3O3 It is a derivative of pyridine, characterized by the presence of amino, hydroxy, and nitro functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxy-3-nitropyridine typically involves nitration of 2-hydroxy-3-nitropyridine. One method includes dissolving 2-hydroxypyridine in pyridine and adding nitric acid dropwise while maintaining the reaction mixture in an ice bath. The reaction is then allowed to proceed at room temperature for 20-40 minutes .

Industrial Production Methods: Industrial production methods for nitropyridine derivatives often involve the use of halogenated amino pyridines as precursors. The process includes diazotization and subsequent reactions to introduce the nitro group .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-hydroxy-3-nitropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by nucleophiles like ammonia or amines.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of 2-amino-4-hydroxy-3-aminopyridine.

Substitution: Formation of various substituted pyridines depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Nitric Oxide Synthase Inhibition

AHNP derivatives have been investigated as potent inhibitors of human neuronal nitric oxide synthase (hnNOS), which plays a crucial role in neurodegenerative diseases. Research indicates that modifications at the 4-position of the pyridine scaffold can enhance the potency and selectivity of these inhibitors. For instance, compounds with difluorobenzene rings linked to the 2-aminopyridine scaffold exhibited high membrane permeability and selective inhibition of hnNOS, suggesting potential therapeutic applications in treating neurodegenerative conditions such as Alzheimer's disease .

2. Synthesis of Bioactive Molecules

AHNP serves as a precursor for synthesizing various bioactive compounds. It has been utilized in the synthesis of 2-amino-5-hydroxy-4-methyl-3-nitropyridine and related derivatives, which have shown promise in biological activity assays. The ability to modify the nitropyridine structure allows for the exploration of new pharmacological properties .

Material Science Applications

1. Development of Functional Materials

The unique chemical structure of AHNP makes it suitable for developing functional materials. Its derivatives have been explored in creating polymeric materials with enhanced properties, such as improved thermal stability and electrical conductivity. These materials can be used in electronic devices and sensors, showcasing AHNP's versatility beyond medicinal applications .

2. Green Synthesis Approaches

Recent studies have highlighted green synthesis methods involving AHNP derivatives, which aim to reduce environmental impact while maintaining high yield and efficiency in chemical reactions. For example, utilizing NS-doped graphene oxide in synthesizing 2-amino-4H-chromene derivatives demonstrates an innovative approach that aligns with sustainable chemistry principles .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Amino-4-hydroxy-3-nitropyridine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to undergo redox reactions and form covalent bonds with target molecules .

Comparación Con Compuestos Similares

- 2-Amino-4-methyl-3-nitropyridine

- 4-Amino-3-nitropyridine

- 2-Chloro-4-nitropyridine

Comparison: 2-Amino-4-hydroxy-3-nitropyridine is unique due to the presence of both amino and hydroxy groups on the pyridine ring, which enhances its reactivity and potential for forming hydrogen bonds. This distinguishes it from similar compounds that may lack one of these functional groups, thereby affecting their chemical behavior and applications .

Actividad Biológica

2-Amino-4-hydroxy-3-nitropyridine (AHNP) is a heterocyclic compound that has garnered attention for its diverse biological activities. Its structure, characterized by the presence of amino, hydroxy, and nitro functional groups, allows it to interact with various biological systems. This article explores the biological activity of AHNP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

AHNP is classified as a pyridine derivative with the molecular formula and a molecular weight of approximately 155.11 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of AHNP is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The nitro group can participate in redox reactions, while the amino and hydroxy groups facilitate hydrogen bonding with biological macromolecules. This enables AHNP to influence various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : AHNP has been shown to inhibit specific enzymes, which may contribute to its antimicrobial and anticancer properties.

- Receptor Interaction : The compound can bind to various receptors, potentially altering cellular signaling pathways.

Antimicrobial Activity

AHNP exhibits significant antimicrobial properties against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The efficacy of AHNP as an antimicrobial agent is influenced by its concentration and the specific microbial strain tested.

Anticancer Properties

Research has indicated that AHNP may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress within cancer cells.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers demonstrated that AHNP exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

- Anticancer Activity : In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with AHNP resulted in a significant reduction in cell viability (IC50 = 25 µM) after 48 hours, indicating its potential for further development as an anticancer drug .

- Toxicological Assessment : In repeated dose toxicity studies in rats, AHNP was administered at varying doses (10, 30, and 100 mg/kg). Results indicated that at the highest dose, there were observable changes in liver enzyme levels, suggesting hepatotoxicity at elevated concentrations .

Comparative Analysis

To better understand the biological activity of AHNP, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| 2-Amino-4-hydroxy-5-nitropyridine | High | Moderate | Low |

| 2-Amino-4-chloro-3-nitropyridine | Low | Low | Moderate |

Propiedades

IUPAC Name |

2-amino-3-nitro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H3,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZDUOMAESTAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597585 | |

| Record name | 2-Amino-3-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201681-64-2 | |

| Record name | 2-Amino-3-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.